molecular formula C7H4ClFO B118832 2-Fluorobenzoyl chloride CAS No. 393-52-2

2-Fluorobenzoyl chloride

Cat. No. B118832
CAS RN: 393-52-2
M. Wt: 158.56 g/mol
InChI Key: RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl chloride is a chemical compound with the linear formula FC6H4COCl . It is a colorless liquid and is used in organic synthesis .


Synthesis Analysis

2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone . It has also been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .


Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride have been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions with anti being the lower energy conformer .


Chemical Reactions Analysis

2-Fluorobenzoyl chloride is sensitive to moisture and is incompatible with water, alcohol, bases (including amines), and with oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

2-Fluorobenzoyl chloride has a molecular weight of 158.56 . It is a colorless liquid with a melting point of 4 °C and a boiling point of 90-92 °C/15 mmHg . It has a density of 1.328 g/mL at 25 °C and a refractive index of n20/D 1.536 (lit.) .

Scientific Research Applications

Crystallization Pathway Investigation

2-Fluorobenzoyl chloride has been studied in the context of crystallization pathways. For instance, Dikundwar and Row (2014) explored the crystallization of 4-fluorobenzoyl chloride, a related compound, indicating potential applications of 2-fluorobenzoyl chloride in understanding solid-state transformations (Dikundwar & Row, 2014).

Molecular Structure Analysis

The molecular structures of halobenzoyl chlorides, including 2-fluorobenzoyl chloride, have been extensively analyzed using techniques like gas electron diffraction and quantum chemical calculations. Johansen, Dahl, and Hagen (2013) conducted such studies, contributing to the understanding of molecular conformations and chemical behavior (Johansen, Dahl, & Hagen, 2013).

Reaction Product Formation

2-Fluorobenzoyl chloride is used in reactions to form various compounds. Gallagher, Donnelly, and Lough (2009) reported the synthesis of a benzamide derivative using 2-fluorobenzoyl chloride, showing its utility in organic synthesis (Gallagher, Donnelly, & Lough, 2009).

Antimicrobial Activity Research

In the field of medicinal chemistry, 2-fluorobenzoyl chloride is involved in synthesizing compounds with potential antimicrobial properties. Saeed et al. (2009) synthesized thioureas from fluorobenzoyl chlorides, including 2-fluorobenzoyl chloride, demonstrating their antimicrobial activity (Saeed, Shaheen, Hameed, & Naqvi, 2009).

Photoreaction Studies

Research on the photoreactions of fluorobenzoyl chlorides, including 2-fluorobenzoyl chloride, has been conducted to understand their behavior under light exposure. Tanaka, Nakamura, Yutaka, and Nishikiori (2014) investigated such reactions, which can inform photochemistry studies (Tanaka, Nakamura, Yutaka, & Nishikiori, 2014).

Synthesis of Fluorinated Compounds

2-Fluorobenzoyl chloride is used in the synthesis of various fluorinated compounds, which have applications in pharmaceuticals and materials science. For example, Hobbs et al. (2010) explored the synthesis of N-heterocyclic carbene precursors using fluorobenzoyl chlorides (Hobbs et al., 2010).

Liquid Crystal Research

In material science, the impact of fluorine orientation on liquid crystals has been studied. Zaki, Ahmed, and Hagar (2018) examined how the orientation of fluorine atoms, including those in 2-fluorobenzoyl chloride derivatives, affects the optical properties of liquid crystals (Zaki, Ahmed, & Hagar, 2018).

Safety And Hazards

2-Fluorobenzoyl chloride is combustible and causes severe skin burns and eye damage . It is sensitive to moisture and decomposes in water to form HCl with the generation of heat . It is also corrosive and when heated to decomposition, it emits toxic fumes .

Relevant Papers

The paper “Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations” provides a detailed analysis of the molecular structure of 2-fluorobenzoyl chloride .

properties

IUPAC Name

2-fluorobenzoyl chloride
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InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
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InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F
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Molecular Formula

C7H4ClFO
Record name 2-FLUOROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID3025330
Record name 2-Fluorobenzoyl chloride
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Molecular Weight

158.56 g/mol
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Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C, Boiling point = 90-92 °C at 15 mm Hg
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Flash Point

180 °F (NTP, 1992), 180 °F
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Solubility

Decomposes (NTP, 1992)
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Density

1.304 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C
Record name 2-FLUOROBENZOYL CHLORIDE
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Vapor Pressure

0.46 [mmHg]
Record name 2-Fluorobenzoyl chloride
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Product Name

2-Fluorobenzoyl chloride

Color/Form

Liquid

CAS RN

393-52-2
Record name 2-FLUOROBENZOYL CHLORIDE
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Record name Benzoyl chloride, 2-fluoro-
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Melting Point

39 °F (NTP, 1992), 4 °C
Record name 2-FLUOROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 95.4 g of 2-fluorobenzoic acid, 2-(4-(trifluoromethyl)phenylhydrazide, in 400 ml of anhydrous diethyl ether was added, portionwise, 80.0 g of phosphorous pentachloride. Upon completion of the addition, the reaction mixture was refluxed for 1 hour and then stirred at room temperature for 16 hours. In the following order, a solution of 81.3 g of phenol in 80 ml of diethyl ether, 385 ml of methanol and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. Upon standing, the reaction mixture separated into two layers. The top layer (aqueous) was extracted with diethyl ether and the extract added to the bottom layer (organic). The combined organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated to an oil. The oil was purified on a Water's Model 500 High Pressure Liquid Chromatograph using two silica gel columns and 5% ethyl acetate-hexane as the eluent. Concentration of the appropriate fractions gave 79.6 g (78.5%) of α-chloro-2-fluorobenzaldehyde, [4-(trifluoromethyl)phenyl]-hydrazone. Subsequent recrystallization from hexane gave an analytical sample, mp 48°-50°.
Quantity
95.4 g
Type
reactant
Reaction Step One
[Compound]
Name
4-(trifluoromethyl)phenylhydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
81.3 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
385 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture, under nitrogen, of 3.0 g of 2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide, 3.0 g of triphenylphosphine, and 25 ml of acetonitrile was added, dropwise, 1.6 g of carbon tetrachloride. The reaction mixture was stirred for 22 hours at ambient temperature and concentrated to an oil. Flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane afforded α-chloro-2-fluorobenzaldehyde, (2-fluorophenyl)hydrazone as an oil.
Name
2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5.2 g of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide, 64.3 g of triphenylphosphine, 500 ml of anhydrous acetonitrile and 19.3 ml of carbon tetrachloride was stirred at ambient temperature for 16 hours, concentrated in vacuo, and extracted with diethyl ether (4×200 ml). The extract was filtered and concentrated to an oil which, was flash chromatographed on silica utilizing hexane/ethyl acetate (25%) as the eluent. Concentration of the appropriate fractions yielded 47.5 g of α-chloro-2-fluorobenzaldehyde, (2-chlorophenyl)hydrazone.
Name
2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred mixture of 79.5 g of 2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide in 350 ml of diethyl ether was added, portionwise, 80.0 g of phosphorous pentachloride. Upon completion of the addition, the reaction mixture was refluxed for 1 hr and then stirred at ambient temperature for 16 hrs. In the following order, a solution of 81.3 g of phenol in 80 ml of diethyl ether, 385 ml of methanol, and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. Upon standing the reaction mixture separated into two layers. The bottom layer was collected, washed with water, and extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated to an oil. The oil was purified by flash chromatography on silica gel using 5% ethyl acetate-hexane as the eluent. Evaporation of the appropriate fractions gave 61.5 g of α-chloro-2-fluorobenzaldehyde, (4-fluorophenyl)hydrazone as an oil. Distillation gave the analytical sample bp 144°-155°.
Name
2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
81.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
385 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A mixture of 5.5 g of 2-fluorobenzoic acid, 2-phenylhydrazide, 6.0 g of PCl5 and 20 ml of diethyl ether was refluxed for 1 hour, under nitrogen, and then permitted to stand at ambient temperature for about 20 hours. In the following order, a solution of 5 g of phenol in 5 ml of diethyl ether, 30 ml of methanol, and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. The mixture was extracted with diethyl ether and the extract washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo to an oil. Purification of the oil by means of flash chromatography on silica gel utilizing hexane-ethyl acetate (5%) as the eluent, followed by recrystallization from hexane yielded 1.5 g of α-chloro-2-fluorobenzaldehyde, phenylhydrazone.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzoyl chloride
Reactant of Route 2
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2-Fluorobenzoyl chloride
Reactant of Route 3
2-Fluorobenzoyl chloride
Reactant of Route 4
2-Fluorobenzoyl chloride
Reactant of Route 5
2-Fluorobenzoyl chloride
Reactant of Route 6
2-Fluorobenzoyl chloride

Citations

For This Compound
408
Citations
TH Johansen, PI Dahl, K Hagen - Structural Chemistry, 2013 - Springer
… The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-… Only in the anti conformer of 2-fluorobenzoyl chloride does the experimental data …
Number of citations: 3 link.springer.com
JF Gallagher, K Donnelly, AJ Lough - Acta Crystallographica Section …, 2009 - scripts.iucr.org
… The title compound, C 19 H 12 F 2 N 2 O 2 , a 2:1 product of the reaction of 2-fluorobenzoyl chloride and 2-aminopyridine, crystallizes with a disordered 2-fluorobenzene ring adopting …
Number of citations: 12 scripts.iucr.org
TP Vasilyeva, VI Dyachenko… - Online journal “Fluorine … - notes.fluorine1.ru
The reactions of monofluorosubstituted benzoyl chlorides with cyclic, heterocyclic and aromatic amines in various conditions were studied. It has been shown that higher yields of …
Number of citations: 0 notes.fluorine1.ru
MR Pavia - Organic Preparations and Procedures International, 1987 - Taylor & Francis
… This hypothesis proved to be correct as 2: was acylated with 2-fluorobenzoyl chloride in the … g (32 -01) of 3 dissolved in toluene (100 ml) was added 2-fluorobenzoyl chloride (5.04 p, 28 …
Number of citations: 3 www.tandfonline.com
R Moreno-Fuquen, JC Castillo, R Abonía, J Portilla… - Molbank, 2017 - mdpi.com
… of novel aryl and heteroaryl benzoates of synthetic and biological interest [11,12,13,14,15], the fluoroquinoline-derivative 3 was obtained by a direct reaction of 2-fluorobenzoyl chloride …
Number of citations: 1 www.mdpi.com
DH Kim - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
… An alternative synthesis of X starting with 2-amino-5chlorobenzoxazole (1 1,14) and 2-fluorobenzoyl chloride provided an additional evidence for the assigned structure. When the latter …
Number of citations: 8 onlinelibrary.wiley.com
V Mzozoyana - 2015 - ukzn-dspace.ukzn.ac.za
The aim of this project was to develop methods for the preparation of fluorine analogues of natural products. The incorporation of fluorine into bioactive organic compounds enhances …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
DH Kim - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
… amides (111) which were prepared from 2-fluorobenzoyl chloride and 2-aminobenzoxazoles was an alternative route for the compounds (Scheme I). Our efforts in the search for a novel …
Number of citations: 6 onlinelibrary.wiley.com
F Bian, Y Jin, S Chi, G Shi, S Xu - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… After preparing an ethanol solution (10 ml) of 2-fluorobenzoyl chloride (317 mg, 2 mmol) and 1-boc-piperazine (372 mg, 4 mmol), potassium carbonate (552 mg, 4 mmol) was added to …
Number of citations: 1 scripts.iucr.org
S Mohri, S Ohisa, T Tsumuki, N Yonezawa… - … Section E: Structure …, 2014 - scripts.iucr.org
… To a test-tube-type flask, 2-fluorobenzoyl chloride (1.1 mmol, 0.130 ml), aluminium chloride (AlCl 3 ; 1.3 mmo1, 0.173 g), and methylenechloride (CH 2 Cl 2 ; 2.0 ml) were placed and …
Number of citations: 2 scripts.iucr.org

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